molecular formula C19H26O3 B024834 18-Homoestriol CAS No. 19882-03-2

18-Homoestriol

Cat. No.: B024834
CAS No.: 19882-03-2
M. Wt: 302.4 g/mol
InChI Key: KMVJBESLNMZCAQ-QKDSSNGWSA-N
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Description

18-Homoestriol is a synthetic steroid characterized by an additional methyl group at the C18 position compared to estriol, a naturally occurring estrogen. Its metabolic disposition has been studied in rats, dogs, and humans, revealing species-specific excretion and biotransformation patterns. In humans, urinary excretion accounts for 9.5–26.4% of administered doses, primarily as glucuronide conjugates, with minimal unchanged drug . Dogs and rats exhibit more extensive biotransformation, producing metabolites such as 2-hydroxy-18-homoestriol and 16α-hydroxy-18-homoestrone in rats, and sulfate/glucuronide conjugates in dogs .

Properties

CAS No.

19882-03-2

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17R)-13-ethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C19H26O3/c1-2-19-8-7-14-13-6-4-12(20)9-11(13)3-5-15(14)16(19)10-17(21)18(19)22/h4,6,9,14-18,20-22H,2-3,5,7-8,10H2,1H3/t14-,15-,16+,17-,18+,19+/m1/s1

InChI Key

KMVJBESLNMZCAQ-QKDSSNGWSA-N

SMILES

CCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Synonyms

18-homoestriol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-Homoestriol typically involves the modification of oestriol or other related estrogenic compounds. One common method involves the hydroxylation of oestriol at the 18th position. This can be achieved through various chemical reactions, including the use of specific reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

18-Homoestriol can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to less oxidized forms.

    Substitution: Replacement of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms of the compound.

Scientific Research Applications

18-Homoestriol has several scientific research applications, including:

    Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Potential therapeutic applications in hormone replacement therapy and treatment of estrogen-related disorders.

    Industry: Utilized in the development of pharmaceuticals and other estrogenic compounds.

Mechanism of Action

The mechanism of action of 18-Homoestriol involves its interaction with estrogen receptors in the body. It binds to these receptors, triggering a cascade of molecular events that regulate gene expression and cellular functions. The specific pathways and molecular targets involved depend on the tissue and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Table 1: Structural Features of 18-Homoestriol and Analogous Compounds
Compound Core Structure Key Modifications Biological Role/Implications
This compound Estriol derivative C18 methyl extension Alters metabolic pathways; estrogenic activity under investigation
18-Hydroxycortisol Cortisol derivative C18 hydroxylation Adrenal biomarker; linked to hypertension and primary aldosteronism
18-Methyl-5α-H-androstane Androstane skeleton C18 methyl, 5α-H configuration Synthetic steroid with potential androgenic/anabolic applications
18-Demethyl Etonogestrel 19-Nortestosterone derivative C18 demethylation Progestogenic activity; used in hormonal contraceptives

Metabolic and Pharmacokinetic Differences

Table 2: Metabolic Pathways and Excretion Profiles
Compound Species Major Metabolites/Excretion Routes Key Enzymes/Conjugates Involved
This compound Human Glucuronides (two forms), unchanged drug (minor) UDP-glucuronosyltransferases
Rat 2-Hydroxy-18-homoestriol, 16α-hydroxy-18-homoestrone Cytochrome P450, sulfotransferases
Dog Sulfate/glucuronide conjugates Sulfotransferases, β-glucuronidase
18-Hydroxycortisol Human Free form, conjugated with glucuronic acid CYP11B1/CYP11B2 (adrenal synthesis)
18-Demethyl Etonogestrel Human 3-keto-derivative, hydroxylated metabolites CYP3A4, hepatic reduction
  • 18-Demethyl Etonogestrel undergoes hepatic oxidation, aligning with its use in sustained-release contraceptives .

Functional and Therapeutic Implications

  • Estrogenic vs. 18-Demethyl Etonogestrel demonstrates potent progestogenic effects, making it suitable for long-acting contraceptives .
  • Diagnostic vs. Therapeutic Utility: 18-Hydroxycortisol is non-therapeutic but critical for diagnosing adrenal disorders . 18-Methyl-5α-H-androstane derivatives are explored for muscle-wasting disorders but face safety challenges .

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